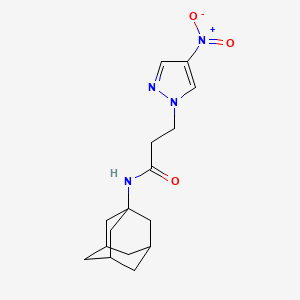![molecular formula C13H18ClN5O B10962027 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10962027.png)
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
- Appearance: It forms colorless to pale yellow crystals or powder.
- Solubility: It dissolves in some polar organic solvents like chloroform, dichloromethane, and alcohols but is insoluble in water.
- Stability: It remains stable at room temperature and atmospheric pressure.
Preparation Methods
- The synthesis of this compound typically involves the following steps:
- Start with 4-chloro-3-methylpyrazole and react it with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole .
- Next, treat the resulting compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Finally, react the acid chloride with methylamine to yield 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Substitution: It reacts with nucleophiles (e.g., amines) to form new derivatives.
Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 1.9) and can participate in acid-base reactions.
- Common reagents include amines , acid chlorides , and strong bases .
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have applications in drug discovery.
Industry: Used in the production of other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- While there are no direct analogs, consider comparing it to related pyrazole derivatives like triazolam or imidazoles .
- Highlight its unique structural features and potential advantages.
Properties
Molecular Formula |
C13H18ClN5O |
|---|---|
Molecular Weight |
295.77 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C13H18ClN5O/c1-9-11(6-18(4)15-9)5-17(3)13(20)8-19-7-12(14)10(2)16-19/h6-7H,5,8H2,1-4H3 |
InChI Key |
CGLPGEJXYJTEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)CN2C=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10961946.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961958.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961971.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B10961977.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B10961981.png)
![N-cyclopentyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961984.png)
![4-{(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl propanoate](/img/structure/B10961987.png)
![1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961989.png)

![2-{5-[(4-Chloro-2-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10962004.png)
![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B10962009.png)
![Ethyl 5-carbamoyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10962013.png)
![1-ethyl-3-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10962018.png)
![propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10962026.png)
